Cas no 193202-57-2 ((E)-2-debromoaxinohydantoin)
(E)-2-debromoaxinohydantoin structure
Product Name:(E)-2-debromoaxinohydantoin
CAS No:193202-57-2
MF:C11H10N4O3
MW:246.222101688385
CID:2065187
PubChem ID:10634145
Update Time:2025-04-21
(E)-2-debromoaxinohydantoin Chemical and Physical Properties
Names and Identifiers
-
- (E)-2-debromoaxinohydantoin
- (E)-4-debromoaxinohydantoin
- (Z)-2-debromoaxinohydantoin
- (Z)-debromoaxinohydantoin
- Debromoaxinohydantoin
- spongiacidin C
- (Z)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione
- 193202-57-2
- (5Z)-5-(8-oxo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-4-ylidene)imidazolidine-2,4-dione
- SCHEMBL22480163
- CHEMBL448126
- BDBM50436152
- (5Z)-5-(8-oxo-1,5,6,7-tetrahydropyrrolo(2,3-c)azepin-4-ylidene)imidazolidine-2,4-dione
-
- Inchi: 1S/C11H10N4O3/c16-9-7-5(1-3-12-7)6(2-4-13-9)8-10(17)15-11(18)14-8/h1,3,12H,2,4H2,(H,13,16)(H2,14,15,17,18)/b8-6-
- InChI Key: MOYLWFAZPQYOGQ-VURMDHGXSA-N
- SMILES: O=C1C2=C(C=CN2)/C(=C2/C(NC(N/2)=O)=O)/CCN1
Computed Properties
- Exact Mass: 246.07529019g/mol
- Monoisotopic Mass: 246.07529019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.13
- Topological Polar Surface Area: 103Ų
(E)-2-debromoaxinohydantoin Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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